![molecular formula C22H22N6 B2600526 N-(2-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946321-74-0](/img/structure/B2600526.png)
N-(2-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Übersicht
Beschreibung
N-(2-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its complex structure, which includes a pyrazolo[3,4-d]pyrimidine core, substituted with phenyl and pyrrolidinyl groups. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors such as 3-aminopyrazole and 2-chloropyrimidine under basic conditions.
Substitution reactions: The phenyl and pyrrolidinyl groups are introduced via nucleophilic substitution reactions.
Final functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The pyrazolo[3,4-d]pyrimidine core and substituted amine group facilitate nucleophilic substitution. For example, the 4-amino group can act as a nucleophile in reactions with electrophiles such as acyl chlorides or alkyl halides.
Reaction Type | Conditions | Reagents | Product | Yield | Source |
---|---|---|---|---|---|
Acylation | Dry DMF, 0–5°C, 2–4 h | Acetyl chloride | N-(2-Methylphenyl)-4-acetamido derivative | 75–85% | |
Alkylation | K₂CO₃, DMF, 80°C, 12 h | Methyl iodide | N-(2-Methylphenyl)-4-(methylamino) derivative | 60–70% |
In analogs like N-(4-chlorophenyl) derivatives, hydrazinolysis of the 4-chloro intermediate (e.g., using hydrazine hydrate) yields hydrazide derivatives . Similar reactivity is expected for the 2-methylphenyl variant.
Electrophilic Aromatic Substitution
The 2-methylphenyl group undergoes electrophilic substitution, with the methyl group acting as an ortho/para-directing substituent.
The electron-donating methyl group enhances reactivity at the para position relative to the amine.
Oxidation Reactions
Oxidation targets the pyrrolidine ring and amine groups:
Oxidation of the pyrrolidine ring is critical for modulating bioavailability in medicinal applications .
Cross-Coupling Reactions
The pyrazolo-pyrimidine core supports palladium-catalyzed cross-coupling. Structural analogs undergo Suzuki and Buchwald-Hartwig reactions:
These reactions enable diversification of the pyrrolidin-1-yl or phenyl groups .
Ring-Opening and Rearrangement
Under strong acidic or basic conditions, the pyrazolo-pyrimidine core undergoes ring-opening:
Functionalization of the Pyrrolidine Ring
The pyrrolidin-1-yl group participates in alkylation and acylation:
Reaction Type | Conditions | Reagents | Product | Yield | Source |
---|---|---|---|---|---|
N-Alkylation | NaH, THF, 0°C, 2 h | Ethyl bromoacetate | N-Carboxyethyl-pyrrolidine derivative | 65–75% | |
Acylation | Pyridine, RT, 4 h | Benzoyl chloride | N-Benzoyl-pyrrolidine derivative | 70–80% |
Key Mechanistic Insights
-
Nucleophilic substitution at the 4-amino group proceeds via an SN² mechanism in polar aprotic solvents.
-
Electrophilic substitution on the 2-methylphenyl group is regioselective due to steric and electronic effects .
-
Oxidation of pyrrolidine follows a radical pathway mediated by peroxides.
Comparative Reactivity of Structural Analogs
Compound | Reactivity Trend | Source |
---|---|---|
N-(4-Chlorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Higher electrophilic substitution due to electron-withdrawing Cl | |
N-(4-Methoxyphenyl) analog | Enhanced nucleophilicity at 4-amino group due to electron-donating OMe | |
N-(3-Fluorophenyl) analog | Directed ortho-metalation in cross-coupling reactions |
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
The compound exhibits several pharmacological activities that make it a candidate for further research:
- Antitumor Activity : Pyrazolo[3,4-d]pyrimidine derivatives have been reported to possess anticancer properties. Studies have shown that modifications to this scaffold can enhance its efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, including glycogen synthase kinase 3 (GSK-3), which is implicated in numerous cellular processes such as cell proliferation and survival. Inhibitors of GSK-3 are of interest for their potential in treating conditions like cancer and neurodegenerative diseases .
Synthesis and Structural Modifications
The synthesis of N-(2-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves several steps that allow for structural modifications to enhance biological activity:
- Synthetic Pathways : Various synthetic routes have been developed to create pyrazolo[3,4-d]pyrimidine derivatives. These methods often involve the reaction of 3-amino-pyrazoles with different electrophilic agents to construct the pyrimidine core .
- Functionalization : Post-synthetic modifications can introduce various substituents that may improve the compound's solubility, bioavailability, and selectivity for specific biological targets. For instance, altering the side chains or introducing additional heterocycles can significantly impact the pharmacological profile of the compound .
Case Studies and Research Findings
Several studies have documented the applications of pyrazolo[3,4-d]pyrimidine derivatives, including:
Wirkmechanismus
The mechanism of action of N-(2-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation or reduction of inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-phenyl-4-pyrazolo[3,4-b]pyridin-pyrimidin-2-amines: These compounds share a similar pyrazolo[3,4-d]pyrimidine core and exhibit comparable biological activities.
2-Anilino-4-(benzimidazol-2-yl)-pyrimidines: These compounds also have a pyrimidine core and are known for their anticancer properties.
Uniqueness
N-(2-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrrolidinyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development and other applications.
Biologische Aktivität
N-(2-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C19H22N6
- Molecular Weight : 350.43 g/mol
- CAS Number : Not specifically listed in the provided sources but can be derived from its structure.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer progression. Pyrazolo[3,4-d]pyrimidine derivatives have been shown to interact with ATP-binding sites of various kinases, leading to inhibition of their activity. This interaction mimics the action of ATP, which is crucial for kinase activation.
Biological Activities
-
Anticancer Activity :
- The compound has shown promise as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). In vitro studies indicate that it possesses an IC50 value range between 0.3 µM and 24 µM against these targets, suggesting significant potency in inhibiting tumor growth and inducing apoptosis in cancer cell lines such as MCF-7 .
- Molecular docking studies have revealed that the compound binds effectively within the ATP-binding pocket of target kinases, which may lead to a reduction in cell migration and disruption of cell cycle progression .
- Selectivity and Potency :
- Additional Pharmacological Effects :
Case Study 1: Antitumor Efficacy
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:
- Inhibition of Tumor Growth : A significant reduction in cell viability was observed.
- Induction of Apoptosis : Flow cytometry analysis indicated increased apoptotic cell populations post-treatment.
Case Study 2: Kinase Inhibition Profile
A comparative analysis of this compound with other known kinase inhibitors revealed:
Compound Name | Target Kinase | IC50 (µM) | Notes |
---|---|---|---|
This compound | EGFR | 0.3 | Potent dual inhibitor |
Dinaciclib | CDK2 | ~0.5 | Established anticancer agent |
ibrutinib | BTK | 0.01 | Highly selective |
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-1-phenyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6/c1-16-9-5-6-12-19(16)24-20-18-15-23-28(17-10-3-2-4-11-17)21(18)26-22(25-20)27-13-7-8-14-27/h2-6,9-12,15H,7-8,13-14H2,1H3,(H,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIADEXRSYKNLLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N4CCCC4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.